molecular formula C12H6FN5 B12907575 3-(4-Fluoroanilino)pyrazine-2,5-dicarbonitrile CAS No. 918410-44-3

3-(4-Fluoroanilino)pyrazine-2,5-dicarbonitrile

Cat. No.: B12907575
CAS No.: 918410-44-3
M. Wt: 239.21 g/mol
InChI Key: QWVKQDGILZHGJU-UHFFFAOYSA-N
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Description

3-((4-Fluorophenyl)amino)pyrazine-2,5-dicarbonitrile is a nitrogen-containing heterocyclic compound It features a pyrazine ring substituted with a 4-fluorophenylamino group and two cyano groups at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Fluorophenyl)amino)pyrazine-2,5-dicarbonitrile typically involves the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through various methods, including cyclization reactions involving diamines and dicarbonyl compounds.

    Introduction of the 4-Fluorophenylamino Group: This step involves the nucleophilic aromatic substitution reaction where a 4-fluoroaniline reacts with a suitable pyrazine derivative.

    Introduction of Cyano Groups: The cyano groups can be introduced through nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes ensuring high yields, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-((4-Fluorophenyl)amino)pyrazine-2,5-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Sodium cyanide, potassium cyanide, and other nucleophiles.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazine ring.

    Reduction: Reduced derivatives, potentially converting cyano groups to amines.

    Substitution: Substituted derivatives with various functional groups replacing the cyano groups.

Scientific Research Applications

3-((4-Fluorophenyl)amino)pyrazine-2,5-dicarbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting various diseases.

    Materials Science: It is explored for its potential use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: The compound is studied for its biological activity, including antimicrobial, antiviral, and anticancer properties.

    Chemical Research: It serves as a building block for the synthesis of more complex molecules in organic chemistry research.

Mechanism of Action

The mechanism of action of 3-((4-Fluorophenyl)amino)pyrazine-2,5-dicarbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The fluorophenylamino group can enhance binding affinity and specificity, while the cyano groups may contribute to the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    3-Aminopyrazine-2,5-dicarbonitrile: Lacks the 4-fluorophenyl group, resulting in different chemical and biological properties.

    4-Fluorophenylpyrazine:

    2,5-Dicyanopyrazine: Lacks the 4-fluorophenylamino group, leading to different interactions and applications.

Uniqueness

3-((4-Fluorophenyl)amino)pyrazine-2,5-dicarbonitrile is unique due to the combination of the 4-fluorophenylamino group and the cyano groups on the pyrazine ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various fields of research.

Properties

CAS No.

918410-44-3

Molecular Formula

C12H6FN5

Molecular Weight

239.21 g/mol

IUPAC Name

3-(4-fluoroanilino)pyrazine-2,5-dicarbonitrile

InChI

InChI=1S/C12H6FN5/c13-8-1-3-9(4-2-8)17-12-11(6-15)16-7-10(5-14)18-12/h1-4,7H,(H,17,18)

InChI Key

QWVKQDGILZHGJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=CN=C2C#N)C#N)F

Origin of Product

United States

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